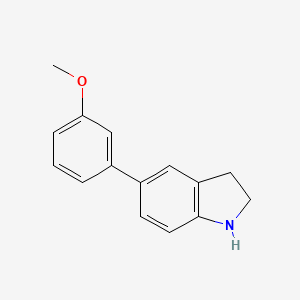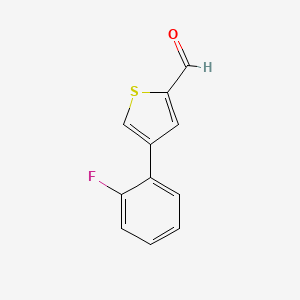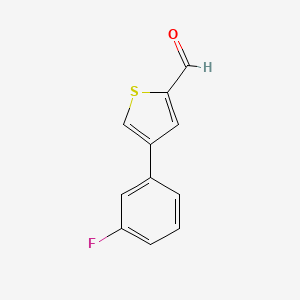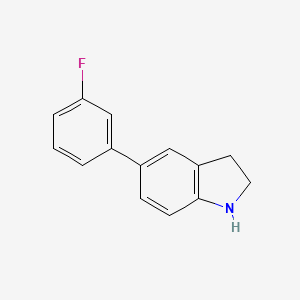
5-(3-Fluorophenyl)indoline
Descripción general
Descripción
“5-(3-Fluorophenyl)indoline” is a chemical compound with the IUPAC name 5-(3-fluorophenyl)indoline hydrochloride . It is a derivative of indoline, which is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The indoline structure exists in a huge number of natural products .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The structure of indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis
The synthesis of indoline involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI . Indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times .Physical And Chemical Properties Analysis
Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including “5-(3-Fluorophenyl)indoline”, have shown significant antiviral activity . Specifically, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been investigated for antiviral activity against a broad range of RNA and DNA viruses . These compounds have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have demonstrated anti-inflammatory properties . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives with anti-inflammatory effects .
Anticancer Activity
Indole structures, including “5-(3-Fluorophenyl)indoline”, have been found in many important synthetic drug molecules, which have shown potential for cancer treatment . The indoline structure exists in a large number of natural products, and drugs containing indoline have played important roles in anti-tumor treatments .
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV . The indole scaffold in these compounds has been found to bind with high affinity to multiple receptors, which can be beneficial in the development of new useful derivatives for HIV treatment .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . The indole nucleus in these compounds has been found to bind with high affinity to multiple receptors, which can be beneficial in the development of new useful derivatives with antioxidant effects .
Antimicrobial Activity
Indole-related alkaloids, including “5-(3-Fluorophenyl)indoline”, have been fully developed as antibiotics . These compounds have shown significant antimicrobial activity, and their activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly being studied now .
Mecanismo De Acción
Target of Action
5-(3-Fluorophenyl)indoline, as an indoline derivative, is known to interact with multiple receptors . Indoline derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with diverse biological activities .
Mode of Action
For instance, some indoline derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells . They have also exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .
Biochemical Pathways
Indoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indoline derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
The indoline moiety is widely used in drug design due to its special structure and properties . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner .
Result of Action
Some indoline derivatives have shown significant protective effects against h2o2-induced death of raw 2647 cells . They have also exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), suggesting neuroprotective effects .
Action Environment
It is known that the physicochemical properties of indoline derivatives can be influenced by their environment . For instance, the two rings of indoline are non-coplanar, which can increase the water solubility and decrease the lipid solubility of the compounds .
Safety and Hazards
The safety data sheet for indoline indicates that it is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves, eye protection, and face protection, and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Propiedades
IUPAC Name |
5-(3-fluorophenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN/c15-13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-16-14/h1-5,8-9,16H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLELWZXBQBGTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)indoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3164714.png)
![2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid](/img/structure/B3164719.png)
![Ethyl 4-chloro-6,8-dihydrofurano[3,4-g]quinoline-3-carboxylate](/img/structure/B3164725.png)
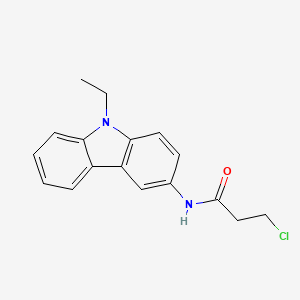
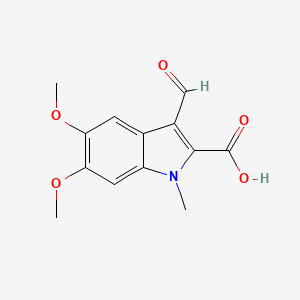
![(2E)-3-[3-(ethoxymethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B3164759.png)
![1-[5-(3-Fluorophenyl)-2-thienyl]ethanone](/img/structure/B3164760.png)
![1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164762.png)
![1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164767.png)
![2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B3164774.png)

